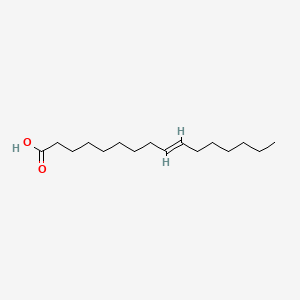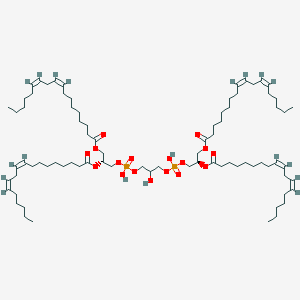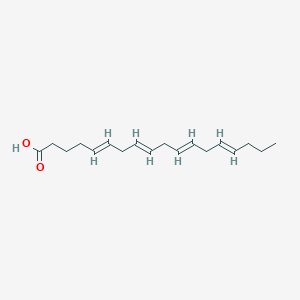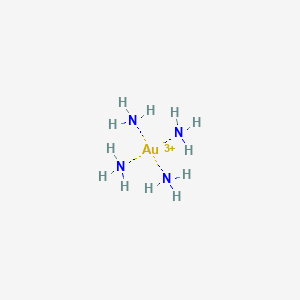
tetraamminegold(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminegold(3+) is a gold coordination entity.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Gold(III) compounds, including tetraamminegold(III), have been extensively researched for their potential anti-cancer properties. These compounds are known for their stability under physiological conditions and have shown promising anti-cancer activities. Gold(III) compounds, such as gold(III) porphyrins, have demonstrated high potency in killing human cancer cells, including drug-resistant variants, through apoptotic pathways (Che & Sun, 2003). Another study highlighted the in vitro and in vivo anti-cancer efficacy of gold(III) porphyrin compounds, particularly their ability to inhibit cancer metastasis (Lum et al., 2010).
Luminescent Materials
Tetraamminegold(III) has been utilized in the development of luminescent materials. These materials have potential applications in plastic electronics and biomedical sciences. The structural properties of gold(III) compounds contribute to their unique luminescent characteristics, making them suitable for various applications (Frath et al., 2014).
Nanotechnology and Environmental Impact
Studies have also focused on the impact of gold nanoparticles, including those derived from gold(III) compounds, on the environment and biota. For instance, research on barley plants exposed to gold nanoparticles revealed accumulation in plant roots and concentration-dependent effects on nutrient uptake and biomass production (Feichtmeier et al., 2015).
Solution-Processable Organic Light-Emitting Devices
Gold(III) complexes, such as those derived from tetraamminegold(III), have been applied in the development of solution-processable organic light-emitting devices (OLEDs). These complexes exhibit high photoluminescence quantum yields, making them effective for use in OLEDs with efficient light emission (Wong et al., 2017).
Propiedades
Nombre del producto |
tetraamminegold(III) |
|---|---|
Fórmula molecular |
AuH12N4+3 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
Clave InChI |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.[Au+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



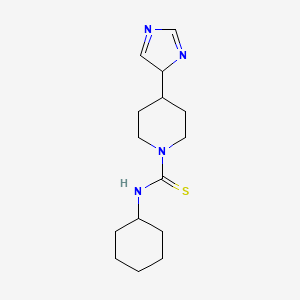
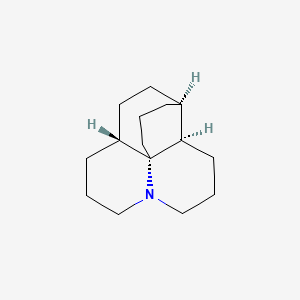
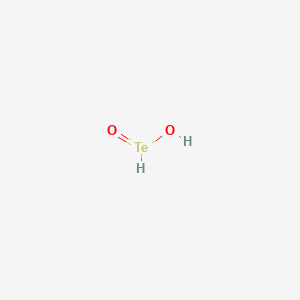
![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
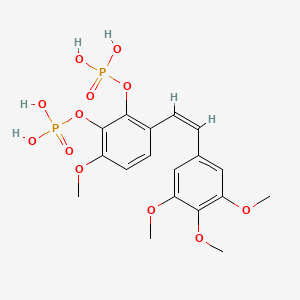
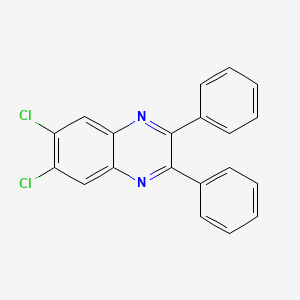
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)
